PAR4 Antagonist Potency in the Imidazopyridazine Series: Establishing a Benchmark Range for the Target Compound’s Structural Class
Patent US9518064 discloses a series of imidazopyridazine PAR4 antagonists. While the exact IC50 of ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is not publicly reported in the accessed databases, structurally proximal examples establish a class potency range. Example 43 (methoxyimidazothiadiazole core) exhibits an IC50 of 0.600 nM against full-length human PAR4 expressed in HEK293 cells [1]. Example 97 (fluoropyridinyl-pyrimidine substitution) achieves 0.360 nM in the same assay [2]. These values provide a quantitative potency benchmark for the imidazopyridazine chemotype, within which the 1H-imidazol-1-yl substituted target compound is expected to reside, though direct measurement is required for confirmation.
| Evidence Dimension | PAR4 antagonism potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported in accessible primary sources |
| Comparator Or Baseline | Example 43: 0.600 nM; Example 97: 0.360 nM |
| Quantified Difference | Not calculable for target compound |
| Conditions | Full-length human PAR4 expressed in HEK293 cells; antagonist activity assessed via reduction in H-Ala-Phe(4-F)-Pro-Gly-Trp-Leu-Val-Lys-Asn-Gly-NH2 intracellular calcium mobilization |
Why This Matters
Understanding the potency landscape of the imidazopyridazine class enables informed procurement decisions; the target compound's unique 1H-imidazol-1-yl substituent may fine-tune potency relative to these benchmarks.
- [1] BindingDB Entry BDBM286427. US9518064, Example 43. IC50 = 0.600 nM for human PAR4. View Source
- [2] BindingDB Entry BDBM286478. US9518064, Example 97. IC50 = 0.360 nM for human PAR4. View Source
